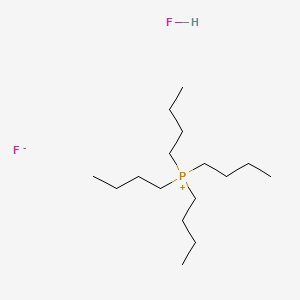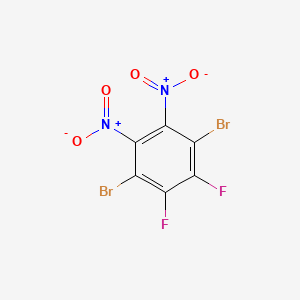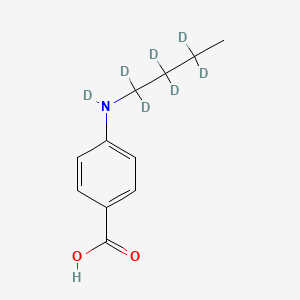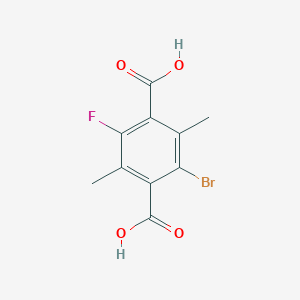
Tetrabutylphosphonium fluoride
Overview
Description
Tetrabutylphosphonium fluoride is a chemical compound with the molecular formula C16H36FP. It is a quaternary phosphonium salt that contains a fluoride anion. This compound is known for its utility as a fluoride source in various chemical reactions, particularly in nucleophilic fluorination processes.
Mechanism of Action
Target of Action
Tetrabutylphosphonium fluoride (TBPF) is primarily used as a source of fluoride ions . The fluoride ions are the active species that interact with various substrates in chemical reactions .
Mode of Action
TBPF acts as a source of fluoride ions for selective nucleophilic fluorination . It interacts with its targets, such as oxiranes, alkyl halides, alcohols, and sulfonates of aliphatic and steroidal species, by donating a fluoride ion . This results in the fluorination of the target molecule .
Biochemical Pathways
It is known that tbpf is used in the fluorination of various organic compounds . The fluorination process can significantly alter the properties of these compounds, potentially affecting various biochemical pathways.
Result of Action
The primary result of TBPF’s action is the fluorination of target molecules . This can lead to significant changes in the molecular and cellular properties of these targets, as the introduction of a fluorine atom can alter a molecule’s reactivity, stability, and other chemical properties.
Action Environment
The action of TBPF can be influenced by various environmental factors. For instance, the efficiency of fluoride ion release from TBPF and the subsequent fluorination reaction can be affected by factors such as temperature, pH, and the presence of other chemical species . .
Biochemical Analysis
Biochemical Properties
Tetrabutylphosphonium fluoride has been shown to interact with amino acids in ionic liquids, resulting in lower viscosities and higher decomposition temperatures . This suggests that it may interact with proteins and other biomolecules in biochemical reactions, potentially altering their properties and functions .
Cellular Effects
Fluoride can inhibit proteins, disrupt organelles, alter pH, and cause electrolyte imbalance . These effects could potentially be observed with this compound, given its role as a source of fluoride ions .
Molecular Mechanism
It is known that as a source of fluoride ions, it can participate in various chemical reactions . For example, it is used to remove silyl ether protecting groups and as a phase transfer catalyst and a mild base . It can also convert O-silylated enolates into carbonyls .
Temporal Effects in Laboratory Settings
It is known that the basicity of fluoride increases significantly when moving from aqueous to aprotic solvent . This suggests that the effects of this compound could change over time depending on the solvent and environmental conditions .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are currently lacking. It is known that fluoride exposure can lead to various health effects in animals, including neurobehavioral impairments . The effects of this compound could potentially vary with dosage, similar to other sources of fluoride .
Metabolic Pathways
Fluoride is known to disrupt multiple metabolic pathways, causing structural and functional damage to various organs . Given that this compound is a source of fluoride ions, it could potentially have similar effects .
Transport and Distribution
It is known that fluoride ions can accumulate in various tissues, including the heart . This compound, as a source of fluoride ions, could potentially have similar distribution patterns .
Subcellular Localization
Given its role as a source of fluoride ions, it could potentially localize to areas where fluoride ions are typically found
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrabutylphosphonium fluoride can be synthesized through several methods. One common approach involves the reaction of tetrabutylphosphonium hydroxide with hydrofluoric acid. Another method includes the preparation from tetrabutylphosphonium hydrogen bifluoride and butyllithium. The reaction conditions typically involve anhydrous environments to prevent the hydrolysis of the fluoride ion .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process requires stringent control of moisture and temperature to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetrabutylphosphonium fluoride primarily undergoes nucleophilic substitution reactions. It is a potent nucleophile due to the presence of the fluoride ion, which can displace other leaving groups in organic molecules.
Common Reagents and Conditions: Common reagents used with this compound include alkyl halides, epoxides, and sulfonates. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to enhance the nucleophilicity of the fluoride ion .
Major Products: The major products of reactions involving this compound are often fluorinated organic compounds. These include alkyl fluorides, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
Chemistry: In chemistry, tetrabutylphosphonium fluoride is widely used as a reagent for nucleophilic fluorination. It is particularly useful in the synthesis of fluorinated organic compounds, which are important in various fields such as medicinal chemistry and materials science .
Biology and Medicine: While direct applications in biology and medicine are limited, the fluorinated compounds synthesized using this compound often exhibit enhanced biological activity. This makes the compound indirectly valuable in the development of pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to introduce fluorine atoms into organic molecules makes it a valuable tool in the manufacture of high-performance materials .
Comparison with Similar Compounds
- Tetrabutylammonium fluoride
- Tetrabutylphosphonium hydrogen bifluoride
- Tetrabutylphosphonium dihydrogen trifluoride
Comparison: Tetrabutylphosphonium fluoride is unique among these compounds due to its high nucleophilicity and stability in anhydrous conditions. While tetrabutylammonium fluoride is also a strong nucleophile, it is less stable in the presence of moisture. Tetrabutylphosphonium hydrogen bifluoride and dihydrogen trifluoride are useful fluoride sources but are less commonly used due to their more complex preparation and handling requirements .
Properties
IUPAC Name |
tetrabutylphosphanium;fluoride;hydrofluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P.2FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;2*1H/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBZFPLBRXFZNE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.F.[F-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37F2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301010221 | |
| Record name | Tetrabutylphosphonium hydrogen difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301010221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121240-56-0 | |
| Record name | Tetrabutylphosphonium hydrogen difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301010221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylphosphonium Hydrogendifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does tetrabutylphosphonium fluoride act as a nucleophilic fluorinating agent?
A1: this compound acts as a source of fluoride anions (F-), which are strong nucleophiles. [] The bulky tetrabutylphosphonium cation enhances the nucleophilicity of the fluoride anion by reducing its solvation compared to smaller counterions. This enhanced nucleophilicity allows the fluoride anion to readily attack electron-deficient centers in various substrates, leading to fluorination. For instance, it can open epoxide rings, substitute halides or sulfonate groups with fluorine, and even facilitate the fluorination of alcohols. []
Q2: What are the advantages of using this compound and its HF adducts for nucleophilic fluorination compared to other fluorinating agents?
A2: this compound and its HF adducts, such as tetrabutylphosphonium hydrogen bifluoride and dihydrogen trifluoride, offer several advantages as fluorinating agents: []
- Selectivity: They exhibit good selectivity for nucleophilic fluorination, minimizing side reactions like elimination or rearrangements often observed with other fluorinating agents. []
- Mild Reaction Conditions: These reagents allow fluorination to occur under relatively mild conditions, making them suitable for sensitive substrates. []
- Ease of Preparation: this compound and its HF adducts can be easily prepared from commercially available starting materials. []
Q3: What types of substrates can be effectively fluorinated using this compound?
A3: Research indicates that this compound effectively fluorinates various substrates, including: []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-((S)-7-aMino-5-azaspiro[2.4]heptan-5-yl)-8-broMo-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,](/img/new.no-structure.jpg)






![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B1141669.png)
